molecular formula C12H15ClO B7973258 1-(5-Chloro-2-methylphenyl)pentan-1-one

1-(5-Chloro-2-methylphenyl)pentan-1-one

Cat. No.: B7973258
M. Wt: 210.70 g/mol
InChI Key: ZHKPQRUJHYEAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)pentan-1-one is a synthetic compound belonging to the cathinone class, which are β-keto analogs of amphetamine and serve as key subjects in neuropharmacological research . This substance is part of a growing category of New Psychoactive Substances (NPS), and its core research value lies in investigating the structure-activity relationships of synthetic cathinones, particularly the impact of ring substituents and alkyl chain length on their biological activity . Researchers utilize this compound and its analogs in vitro studies to elucidate the mechanisms of action on plasma membrane transporters for monoamine neurotransmitters, including dopamine (DAT), norepinephrine (NET), and serotonin (SERT) . Studies on related chloro-cathinones have explored their cytotoxic potential and ability to inhibit enzymes like acetylcholinesterase (AChE), providing insights into their neurological impact and potential health risks . The structural features of this compound—a pentanone chain and a chloro-methylphenyl group—make it a relevant analyte for forensic and clinical chemistry laboratories, where it aids in the development of analytical methods for identifying novel psychoactive substances seized from the recreational drug market . This chemical is provided For Research Use Only and is strictly intended for use in controlled laboratory settings. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPQRUJHYEAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 1 5 Chloro 2 Methylphenyl Pentan 1 One

Transformations of the Ketone Functionality

The ketone group, with its polar carbon-oxygen double bond, is the primary site for nucleophilic attack and reduction reactions. numberanalytics.com

Carbonyl Group Reduction Reactions

The carbonyl group of 1-(5-chloro-2-methylphenyl)pentan-1-one can be readily reduced to a secondary alcohol, forming 1-(5-chloro-2-methylphenyl)pentan-1-ol. This transformation is a cornerstone of carbonyl chemistry. libretexts.org Common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent, often used in alcoholic solvents, while the more reactive LiAlH₄ requires an anhydrous ether solvent and a subsequent aqueous workup. libretexts.org

Catalytic hydrogenation is another effective method, often employing catalysts like platinum, palladium, or nickel. wikipedia.org This method is particularly useful in industrial settings. For instance, studies on the electrochemical hydrogenation of acetophenone (B1666503) at platinum single-crystal electrodes have shown that the carbonyl group can be selectively reduced to the corresponding alcohol. acs.org

Table 1: Typical Carbonyl Reduction Reactions

ReagentProductGeneral Conditions
Sodium Borohydride (NaBH₄)1-(5-chloro-2-methylphenyl)pentan-1-olMethanol or Ethanol (B145695), Room Temperature
Lithium Aluminum Hydride (LiAlH₄)1-(5-chloro-2-methylphenyl)pentan-1-olDiethyl ether or THF, followed by H₂O workup
H₂/Catalyst (Pt, Pd, Ni)1-(5-chloro-2-methylphenyl)pentan-1-olPressurized H₂, various solvents

Carbonyl Group Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgwikipedia.org For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. Generally, the group that can better stabilize a positive charge will migrate. The typical migratory aptitude order is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.com In this case, the 5-chloro-2-methylphenyl group has a higher migratory aptitude than the n-butyl group. Therefore, the major product would be 4-chlorobenzyl pentanoate.

A study on the Baeyer-Villiger oxidation of substituted acetophenones with trifluoroperoxyacetic acid highlighted the influence of substituents on the migratory aptitudes of the aryl and methyl groups. acs.org

Table 2: Predicted Baeyer-Villiger Oxidation Product

Oxidizing AgentPredicted Major Product
m-Chloroperoxybenzoic acid (mCPBA)5-chloro-2-methylphenyl pentanoate

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. numberanalytics.com This reaction proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with ketones to form tertiary alcohols. numberanalytics.comyoutube.com For example, the reaction of this compound with methylmagnesium bromide would yield 2-(5-chloro-2-methylphenyl)hexan-2-ol after an acidic workup.

Other important nucleophilic additions include the formation of cyanohydrins with the addition of a cyanide ion (e.g., from HCN or NaCN), and the formation of imines and enamines through reaction with primary and secondary amines, respectively. libretexts.orgnumberanalytics.com

Reactions of the Aromatic Ring

The reactivity and orientation of substitution on the benzene (B151609) ring are controlled by the existing substituents: the chloro, methyl, and pentanoyl groups.

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. uci.edumsu.edu The directing effects of the substituents determine the position of the incoming electrophile.

-Cl (Chloro): A halogen, which is deactivating due to its inductive electron-withdrawing effect, but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. uci.edu

-CH₃ (Methyl): An alkyl group, which is activating and an ortho, para-director due to its electron-donating inductive effect. uci.edu

-C(O)C₄H₉ (Pentanoyl): An acyl group, which is strongly deactivating and a meta-director due to its strong electron-withdrawing inductive and resonance effects. docbrown.info

The positions on the ring are numbered starting from the pentanoyl group as position 1. Therefore, the methyl group is at C2 and the chloro group is at C5. The directing effects of the substituents are as follows:

The methyl group directs incoming electrophiles to positions 3 and 5.

The chloro group directs incoming electrophiles to positions 2 and 4.

The pentanoyl group directs incoming electrophiles to positions 3 and 5.

Considering the combined influence, the activating methyl group and the deactivating but ortho, para-directing chloro group, along with the meta-directing pentanoyl group, will collectively influence the regiochemical outcome of EAS reactions. The most likely positions for electrophilic attack would be positions 3 and, to a lesser extent, position 6, considering steric hindrance.

Substituent Effects on Aromatic Reactivity

Friedel-Crafts reactions, such as further alkylation or acylation, are generally unsuccessful on strongly deactivated rings like this one. libretexts.orgyoutube.com Halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) would require harsh conditions, and the substitution would be directed to the positions influenced by the existing groups, primarily position 3.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionInductive EffectResonance EffectOverall EffectDirecting Preference
-C(O)C₄H₉1WithdrawingWithdrawingStrongly DeactivatingMeta (to 3, 5)
-CH₃2DonatingN/AActivatingOrtho, Para (to 3, 5)
-Cl5WithdrawingDonatingDeactivatingOrtho, Para (to 2, 4, 6)

Derivatization to Heterocyclic Systems

The carbonyl group of this compound serves as a key electrophilic center for the construction of various heterocyclic rings. Through condensation and cyclization reactions with appropriate binucleophilic reagents, a range of valuable heterocyclic scaffolds can be synthesized.

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from this compound can be achieved through several established methodologies that utilize ketones as starting materials. A common approach involves the reaction of the ketone with a 1,3-dicarbonyl compound or its equivalent, and an amidine or a similar nitrogen-containing species.

One plausible pathway is the copper-catalyzed cyclization of the ketone with a nitrile. organic-chemistry.org This method offers a general and economical route to diversely functionalized pyrimidines under basic conditions. For instance, the reaction of this compound with an appropriate nitrile in the presence of a copper catalyst would yield a substituted pyrimidine. Another versatile method is the three-component reaction involving the ketone, an aldehyde or ester, and an amidine, often facilitated by a catalyst such as an iron(II)-complex in the presence of TEMPO. organic-chemistry.org

Furthermore, a [3+2+1] three-component annulation of an amidine, a ketone, and a one-carbon source like N,N-dimethylaminoethanol represents an eco-friendly approach to pyrimidine synthesis. organic-chemistry.org The reaction of this compound under these conditions would lead to the formation of a pyrimidine derivative with the pentyl and substituted phenyl groups influencing its final structure and properties. The general conditions for these transformations are summarized in the table below.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
CyclizationNitrileCopper catalyst, Basic conditionsSubstituted Pyrimidine
Three-ComponentAldehyde/Ester, AmidineIron(II)-complex, TEMPOSubstituted Pyrimidine
[3+2+1] AnnulationAmidine, N,N-dimethylaminoethanolOxidative conditionsSubstituted Pyrimidine

Formation of Pyrrolidine-Based Compounds

The synthesis of pyrrolidine-based compounds from this compound can be envisioned through multi-step sequences involving the transformation of the ketone functionality. A practical approach involves the conversion of the pentanone into a 1,4-dicarbonyl compound, which can then undergo reductive amination with a primary amine to form the pyrrolidine (B122466) ring.

A direct method for the synthesis of N-aryl-substituted pyrrolidines involves the reductive amination of diketones with anilines. nih.gov While this compound is not a diketone, it can be chemically modified to introduce a second carbonyl group at the 4-position of the pentanoyl chain. This resulting 1,4-diketone can then be reacted with an aniline (B41778) in the presence of a catalyst, such as an iridium complex, via transfer hydrogenation to yield the corresponding N-aryl-pyrrolidine. nih.gov

Another strategy involves the use of 1,3-dipolar cycloaddition reactions. nih.gov This would require the conversion of the starting ketone into a suitable dipolarophile or a precursor to a 1,3-dipole, such as an azomethine ylide. While not a direct conversion, this pathway offers a high degree of control over the stereochemistry of the resulting pyrrolidine ring.

Synthetic StrategyKey IntermediateReagents for CyclizationProduct Type
Reductive Amination1-(5-Chloro-2-methylphenyl)pentane-1,4-dionePrimary Amine, Reducing Agent (e.g., Iridium catalyst)N-Substituted Pyrrolidine
1,3-Dipolar CycloadditionAlkene or Azomethine Ylide PrecursorAzomethine Ylide or AlkeneSubstituted Pyrrolidine

Construction of Pyrazole (B372694) Moieties

The construction of pyrazole moieties from this compound is a well-established transformation, typically proceeding through the reaction of a 1,3-dicarbonyl derivative with hydrazine (B178648) or its derivatives. The initial step involves the conversion of the starting ketone into a 1,3-diketone. This can be achieved by reacting the enolate of this compound with an acyl chloride. organic-chemistry.org

The resulting 1,3-diketone, namely 1-(5-chloro-2-methylphenyl)-3-propyl-1,3-propanedione, can then be treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. This condensation reaction, known as the Knorr pyrazole synthesis, leads to the formation of the pyrazole ring through a cyclization-dehydration sequence. youtube.com

Alternatively, a one-pot synthesis can be employed where the ketone is reacted with an aldehyde and hydrazine monohydrochloride. thieme-connect.comresearchgate.net This multicomponent reaction proceeds through a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. The choice of oxidizing agent, such as bromine or oxygen in DMSO, can influence the reaction outcome. thieme-connect.comorganic-chemistry.org

MethodKey Intermediate/ReagentsConditionsProduct
Knorr Synthesis1-(5-Chloro-2-methylphenyl)-1,3-diketone, HydrazineEthanolic solution, reflux3-Butyl-5-(5-chloro-2-methylphenyl)-1H-pyrazole
One-Pot SynthesisAldehyde, Hydrazine MonohydrochlorideMild conditions followed by oxidation (e.g., Br2 or O2/DMSO)Substituted Pyrazole

Generation of Oxadiazole Rings

The generation of 1,3,4-oxadiazole (B1194373) rings from this compound is not a direct conversion and typically requires a multi-step synthetic sequence. The most common route to 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the reaction of an acylhydrazide with a carboxylic acid or its derivative. organic-chemistry.orgrsc.org

To utilize this compound as a precursor, it would first need to be converted into a carboxylic acid derivative, such as an acyl hydrazide. This can be achieved through various oxidative cleavage methods or by functional group transformations. For instance, oxidation of the pentanoyl chain could potentially yield 5-chloro-2-methylbenzoic acid, which can then be converted to the corresponding acyl hydrazide.

This acyl hydrazide, 5-chloro-2-methylbenzohydrazide, can then be reacted with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or through the use of coupling agents such as TBTU to form the unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole. organic-chemistry.orgluxembourg-bio.com Alternatively, reaction with an isothiocyanate followed by cyclodesulfurization is another viable route. luxembourg-bio.com

Precursor from Starting MaterialReaction PartnerKey Reagents/ConditionsProduct Type
5-Chloro-2-methylbenzohydrazideCarboxylic AcidDehydrating agent (e.g., POCl3) or Coupling agent (e.g., TBTU)2,5-Disubstituted 1,3,4-Oxadiazole
5-Chloro-2-methylbenzohydrazideIsothiocyanateTBTU, DIEA2-Amino-5-substituted 1,3,4-Oxadiazole

Pathways to Benzoxazole (B165842) Formation

The formation of benzoxazole derivatives from this compound is an indirect process that would necessitate significant structural modification of the starting material. The classical synthesis of benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound, such as an aldehyde or a ketone. organic-chemistry.orgrsc.org

In this context, this compound could potentially serve as the ketone component in a reaction with a 2-aminophenol. However, the direct condensation of a simple ketone with a 2-aminophenol can be challenging. More efficient methods often involve the use of β-diketones or the reaction under oxidative conditions. researchgate.netorganic-chemistry.org

A plausible, albeit multi-step, pathway would involve the functionalization of the pentanoyl chain of the starting material to introduce a more reactive carbonyl equivalent or to facilitate an intramolecular cyclization. For example, if a hydroxyl or amino group were introduced onto the 2-methylphenyl ring ortho to the pentanoyl substituent, an intramolecular cyclization could be envisioned. However, a more direct intermolecular approach would be to react this compound with a 2-aminophenol in the presence of an oxidant like elemental sulfur, which has been shown to promote the oxidative rearranging coupling to form 2-alkylbenzoxazoles. organic-chemistry.org

Synthetic ApproachReagentsConditions/CatalystProduct Type
Intermolecular Condensation2-AminophenolOxidative conditions (e.g., Elemental Sulfur)2-Butyl-2-(5-chloro-2-methylphenyl)benzoxazole (hypothetical)
Condensation with β-Diketone derivative2-AminophenolBrønsted acid, CuISubstituted Benzoxazole

Radical Chemistry in Functionalization

The structure of this compound offers sites for functionalization via radical chemistry, primarily at the α-position to the carbonyl group. The direct use of ketones as sources of α-keto radicals for C(sp³)–H functionalization is a powerful strategy for constructing more complex molecules. researchgate.netrsc.org

This can be achieved through various radical initiation methods, such as photoredox catalysis. scispace.com For instance, the combination of a suitable photocatalyst and an organocatalyst can enable the direct β-functionalization of cyclic ketones with aryl ketones, proceeding through the coupling of radical intermediates. scispace.com While this specific example involves two different ketones, the principle can be extended to the self-coupling or cross-coupling reactions involving this compound.

Furthermore, ketones and aldehydes can act as alkyl radical equivalents for the C-H functionalization of heteroarenes. nih.gov This process involves the reductive activation of the ketone to form an α-oxy radical, which can then add to a heteroarene. A subsequent spin-center shift leads to C-O bond cleavage and the formation of a new C-C bond. This methodology could be applied to couple the pentanoyl moiety of the starting material to various nitrogen-containing aromatic systems. The radical functionalization pathways offer a modern and efficient means to elaborate the structure of this compound. bohrium.com

Radical Functionalization TypeReaction PartnerInitiation MethodPotential Product
α-C(sp³)–H FunctionalizationAlkenes, AlkynesRadical Initiator (e.g., Peroxide)α-Functionalized Ketone
β-Functionalization (via α-keto radical)Another KetonePhotoredox and Organocatalysisγ-Hydroxyketone
C-H Alkylation of HeteroarenesHeteroareneReductive PCETHeteroaryl-substituted pentanone

C-Centered Radical Pathways

The generation and subsequent reactions of carbon-centered radicals represent a powerful tool for C-C bond formation and functionalization. In the context of this compound, several C-centered radical pathways can be envisaged, primarily involving the carbonyl group and the alkyl chain.

Photochemical activation is a common method for initiating radical reactions in ketones. Upon irradiation, aromatic ketones can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom. For this compound, this would lead to the formation of a 5-chloro-2-methylbenzoyl radical and a butyl radical. These highly reactive species can then participate in various secondary reactions, such as recombination, disproportionation, or abstraction of atoms from the solvent or other molecules. The stability of the resulting radicals plays a crucial role in determining the reaction outcome.

Another significant C-centered radical pathway is intramolecular hydrogen abstraction, often referred to as a Norrish Type II reaction. This process can occur if there is a hydrogen atom on the γ-carbon of the alkyl chain that is accessible to the excited carbonyl oxygen. The abstraction of this hydrogen leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. For this compound, this would result in the formation of a substituted cyclobutanol and ethene, or the generation of 1-(5-chloro-2-methylphenyl)ethan-1-one and propene. The efficiency of this process is highly dependent on the conformation of the alkyl chain and the accessibility of the γ-hydrogens.

Intermolecular radical additions to the carbonyl group of aromatic ketones are also a viable derivatization strategy. The generation of ketyl radicals, through single-electron transfer (SET) from a photocatalyst or a metal reductant, can facilitate coupling reactions with various radical acceptors. For instance, the coupling of the ketyl radical of this compound with alkenes or other unsaturated systems can lead to the formation of new C-C bonds and the construction of more complex molecular architectures. The regioselectivity of such additions is influenced by steric and electronic factors of both the ketyl radical and the coupling partner.

Radical Pathway Initiation Method Key Intermediate Potential Products
Norrish Type I CleavagePhotolysis (UV irradiation)5-chloro-2-methylbenzoyl radical, Butyl radicalRecombination products, Disproportionation products
Norrish Type II ReactionPhotolysis (UV irradiation)1,4-BiradicalSubstituted cyclobutanol, 1-(5-chloro-2-methylphenyl)ethan-1-one, Propene
Intermolecular Radical CouplingPhotoredox catalysis, Metal reductants (e.g., SmI2)Ketyl radicalFunctionalized tertiary alcohols

N-Centered Radical Pathways

The incorporation of nitrogen-containing functional groups is of significant interest in medicinal and materials chemistry. Nitrogen-centered radicals offer a direct route to achieve such transformations. The reactivity of this compound towards N-centered radicals can lead to the formation of a variety of nitrogen-containing derivatives.

One prominent pathway involves the intramolecular C-H amination. This can be achieved by generating an amidyl radical from a suitable precursor, such as an N-acyloxyphthalimide or an N-alkoxycarbonyl-N-chlorosulfonamide derived from a carboxylic acid. In the case of a derivative of this compound where the pentanoyl chain is functionalized with a suitable nitrogen-containing group, an intramolecular 1,5-hydrogen atom transfer (HAT) can occur. This HAT from the benzylic position of the methyl group or from the alkyl chain would generate a carbon-centered radical, which can then undergo cyclization with the nitrogen-centered radical to form heterocyclic structures, such as isoindolinones or other nitrogen-containing rings. Copper or iron catalysts are often employed to facilitate these transformations. nih.gov

Intermolecular reactions with nitrogen-centered radicals are also feasible. For example, the addition of an aminyl radical to the aromatic ring of this compound could proceed via a homolytic aromatic substitution (SHAr) mechanism. However, such reactions often require activated aromatic systems and may lack regioselectivity. A more controlled approach involves the generation of an α-amino radical from an amine derivative, which can then add to the carbonyl carbon of the ketone. This pathway often requires the activation of the ketone, for example, through the formation of an enamine or enolate, to facilitate the radical addition.

The photocatalytic generation of nitrogen-centered radicals from precursors like N-fluorobenzenesulfonimide (NFSI) can lead to the α-sulfonimidation of ketones. rsc.org This reaction typically proceeds via the formation of an enol or enolate intermediate from the ketone, which then reacts with the sulfonimide radical. For this compound, this would result in the introduction of a sulfonimide group at the α-position of the carbonyl group.

Radical Pathway Radical Source Key Transformation Potential Products
Intramolecular C-H AminationN-acyloxyphthalimides, N-chlorosulfonamides1,5-Hydrogen Atom Transfer followed by cyclizationIsoindolinones, Lactams
Intermolecular Radical AdditionAminyl radical precursorsAddition to the carbonyl or aromatic ringα-Amino ketones, Aminated aromatic derivatives
α-SulfonimidationN-Fluorobenzenesulfonimide (NFSI)Reaction with enolate/enol intermediateα-Sulfonimidated ketones

Mechanistic Studies of Radical Transformations

The mechanisms of radical reactions involving aromatic ketones are complex and have been the subject of extensive investigation. Mechanistic studies often employ techniques such as laser flash photolysis, electron paramagnetic resonance (EPR) spectroscopy, and computational modeling to identify and characterize transient radical intermediates and transition states.

For C-centered radical pathways initiated by photolysis, the initial step is the formation of an excited state of the ketone. Aromatic ketones can exist in both singlet and triplet excited states. Intersystem crossing from the initially formed singlet state to the more stable triplet state is often rapid and efficient. The subsequent radical reactions, such as Norrish Type I or Type II processes, typically occur from the triplet excited state. The quantum yield of these reactions, which is a measure of their efficiency, is influenced by factors such as the solvent, temperature, and the presence of quenchers. Computational studies have shown that the stability of the resulting radical fragments is a key determinant of the preferred cleavage pathway. nih.gov

In the case of intramolecular hydrogen abstraction, the geometry of the transition state for the 1,5-HAT is crucial. youtube.com A six-membered cyclic transition state is generally favored. The presence of substituents on the alkyl chain or the aromatic ring can influence the conformational preferences and thus the feasibility of this reaction.

Mechanistic investigations into N-centered radical reactions have revealed the importance of the radical's electrophilicity or nucleophilicity. acs.org For instance, electrophilic aminyl radicals can add to electron-rich aromatic rings, while nucleophilic aminyl radicals tend to react with electrophilic centers. In copper-catalyzed C-H amination reactions, the mechanism is believed to involve the formation of a high-valent copper-nitrene or copper-amido species, which then undergoes the C-H insertion step. nih.gov Reductive pathways for generating nitrogen-centered radicals often involve single-electron transfer from a low-valent metal catalyst to an N-X precursor, leading to the homolytic cleavage of the N-X bond. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 5 Chloro 2 Methylphenyl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of a compound can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Predicted ¹H NMR data provides insight into the number of different types of protons and their neighboring environments.

Chemical Shift Assignments and Coupling Constants

The predicted ¹H NMR spectrum of 1-(5-Chloro-2-methylphenyl)pentan-1-one in a standard deuterated solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons, the aliphatic protons of the pentanoyl chain, and the methyl group on the phenyl ring.

The aromatic region is anticipated to display three signals corresponding to the three protons on the substituted phenyl ring. These protons, due to their distinct electronic environments, would likely appear as multiplets resulting from spin-spin coupling with each other.

The aliphatic pentanoyl chain would produce a series of signals. The methylene (B1212753) group adjacent to the carbonyl (Cα) is expected to be a triplet. The subsequent methylene groups (Cβ and Cγ) would likely appear as multiplets, specifically a sextet or multiplet for Cβ and a sextet or multiplet for Cγ, due to coupling with their neighboring protons. The terminal methyl group (Cδ) of the pentanoyl chain would be expected to present as a triplet.

The methyl group attached to the aromatic ring is predicted to be a singlet, as it has no adjacent protons to couple with.

A summary of predicted ¹H NMR chemical shifts is presented in the table below. Please note that these are estimated values and actual experimental values may vary.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H7.20 - 7.50m-
-CH₂- (α to C=O)2.90 - 3.00t~7.5
-CH₂- (β to C=O)1.65 - 1.75m-
-CH₂- (γ to C=O)1.35 - 1.45m-
-CH₃ (δ to C=O)0.90 - 1.00t~7.3
Ar-CH₃2.30 - 2.40s-

t = triplet, m = multiplet, s = singlet

Solvent Effects on Spectral Data

The choice of solvent can influence the chemical shifts in ¹H NMR spectroscopy. revvitysignals.com While predictions are often based on common non-polar solvents like chloroform-d (B32938) (CDCl₃), using more polar solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) can lead to shifts in the proton resonances. revvitysignals.com Aromatic protons and protons near polar functional groups are particularly susceptible to these solvent-induced shifts due to changes in the local magnetic environment. For instance, a change from CDCl₃ to DMSO-d₆ typically results in a downfield shift for many protons in a molecule. revvitysignals.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule.

Quantitative and Qualitative Carbon Resonance Analysis

The predicted ¹³C NMR spectrum for this compound would be expected to show a distinct signal for each unique carbon atom.

The carbonyl carbon (C=O) is anticipated to have the most downfield chemical shift, typically in the range of 190-210 ppm. The aromatic carbons would appear in the region of 120-145 ppm, with the carbon bearing the chloro substituent and the carbon attached to the carbonyl group showing distinct shifts due to the electronic effects of these substituents. The aliphatic carbons of the pentanoyl chain would resonate at higher field (lower ppm values), with the carbon alpha to the carbonyl appearing more downfield than the others in the chain. The methyl carbon of the aromatic ring would also have a characteristic chemical shift.

A table of predicted ¹³C NMR chemical shifts is provided below. These are estimated values.

Carbon Predicted Chemical Shift (ppm)
C=O~200
Aromatic C-Cl~132
Aromatic C-C=O~138
Aromatic C-H126 - 135
Aromatic C-CH₃~137
-CH₂- (α to C=O)~38
-CH₂- (β to C=O)~27
-CH₂- (γ to C=O)~22
-CH₃ (δ to C=O)~14
Ar-CH₃~20

Two-Dimensional (2D) NMR Techniques

While specific experimental 2D NMR data for this compound is not available, the application of such techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which would be instrumental in confirming the connectivity of the pentanoyl chain to the aromatic ring and the relative positions of the substituents on the ring. Correlation Spectroscopy (COSY) would identify proton-proton coupling networks within the molecule, for example, confirming the sequence of the aliphatic protons in the pentanoyl chain.

COSY and HSQC for Connectivity Elucidation

Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful 2D NMR techniques used to establish the connectivity of atoms within a molecule. A COSY experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. For this compound, COSY would be instrumental in tracing the spin systems of the pentanoyl chain and the aromatic protons.

An HSQC experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). This technique would definitively assign the carbon signals corresponding to each proton in the molecule.

Despite the utility of these techniques, no specific COSY or HSQC data for this compound has been reported in the reviewed literature.

HMBC for Long-Range Coupling Information

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information on longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together different molecular fragments. In the case of this compound, HMBC would be essential to connect the pentanoyl chain to the substituted phenyl ring via the carbonyl carbon.

Specific HMBC experimental data for this compound is not available in the public domain.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analogs

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique used to determine the absolute configuration of chiral molecules. If a chiral analog of this compound were synthesized, VCD spectroscopy, in conjunction with quantum chemical calculations, could be used to elucidate its stereochemistry.

No studies concerning the VCD spectroscopy of chiral analogs of this compound were identified.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for separating and identifying volatile compounds. The mass spectrometer fragments the eluted compounds, and the resulting fragmentation pattern is often characteristic of the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the pentanoyl chain and the substituted aromatic ring. Studies on similar substituted acetophenones have shown predictable fragmentation pathways. scirp.orgscirp.orgnih.govacs.orgnist.gov

However, a specific GC-MS fragmentation pattern for this compound has not been documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. This is a critical step in the identification of a new or uncharacterized substance.

No published HRMS data for this compound could be found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique often used for less volatile or thermally fragile molecules, and it is typically coupled with liquid chromatography. While less common for a relatively volatile ketone like this compound compared to GC-MS, ESI-MS could be employed, particularly in the context of reaction monitoring or analysis from complex matrices.

There are no available ESI-MS data for this compound in the reviewed sources.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for separating, identifying, and quantifying components within a complex mixture. In the context of synthesizing this compound, LC-MS/MS is invaluable for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product.

The process begins with high-performance liquid chromatography (HPLC), where the sample mixture is passed through a column. The differential interactions of the components with the column's stationary phase lead to their separation. For substituted acetophenones, a reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Following separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for substituted ketones, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺. nih.gov In the case of this compound (molecular weight: 210.69 g/mol ), this would correspond to an ion at an m/z (mass-to-charge ratio) of approximately 211.7.

The tandem mass spectrometry (MS/MS) capability allows for further structural confirmation. The parent ion (e.g., m/z 211.7) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern serves as a structural fingerprint. For instance, a characteristic fragmentation pathway for cynandione A derivatives, which are also acetophenones, has been established to screen for related compounds in natural products. nih.gov

The ability to generate breakdown curves by varying the collision energy can also help distinguish between isomers, which might co-elute during the chromatography stage. nih.gov This makes LC-MS/MS an essential tool for the unambiguous identification of this compound in a complex reaction matrix.

Electron Impact (EI) and Chemical Ionization (CI) Studies

Electron Impact (EI) and Chemical Ionization (CI) are two fundamental ionization techniques used in mass spectrometry, often coupled with Gas Chromatography (GC-MS), particularly for volatile and thermally stable compounds like many ketones.

Electron Impact (EI) Mass Spectrometry: EI is a hard ionization technique where the sample molecule is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum contains a molecular ion peak (M⁺·), which confirms the molecular weight, alongside a series of fragment ion peaks that reveal the molecule's structure.

For this compound, the molecular ion would appear at m/z 210/212, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation patterns for aromatic ketones include:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the alkyl chain, leading to the formation of the acylium ion [M-C₄H₉]⁺. For this compound, this would result in a prominent peak for the [CH₃C₆H₃(Cl)CO]⁺ ion at m/z 169/171.

McLafferty Rearrangement: If a gamma-hydrogen is present on the alkyl chain, a six-membered transition state can lead to the elimination of a neutral alkene and the formation of a radical cation.

Loss of the chlorine atom or methyl group from the aromatic ring.

The NIST WebBook provides extensive mass spectra for related compounds like acetophenone (B1666503), which show characteristic fragments that aid in interpreting the spectrum of more complex derivatives. nist.gov

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that results in less fragmentation than EI. copernicus.org In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is ionized, and these reagent ions then react with the analyte molecule through proton transfer or adduction. This process typically produces a strong protonated molecule peak [M+H]⁺ (at m/z 211/213) and fewer fragment ions. bris.ac.uk The resulting spectrum is simpler and clearly indicates the molecular weight, which is particularly useful when the molecular ion in EI is weak or absent. copernicus.org Comparing EI and CI spectra provides complementary information: EI gives detailed structural data through fragmentation, while CI confirms the molecular mass with high confidence. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying the functional groups present in a compound like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). It is an exceptionally powerful tool for identifying functional groups. openstax.org

For this compound, the key expected absorptions are:

C=O Stretch: The carbonyl group of a ketone produces a very strong and sharp absorption band. For aromatic ketones where the carbonyl is conjugated with the benzene (B151609) ring, this peak typically appears in the range of 1685–1690 cm⁻¹. pressbooks.publibretexts.org

Aromatic C=C Stretches: The benzene ring exhibits several stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations appear as weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl and methyl groups will show strong bands in the 2850-2960 cm⁻¹ range.

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring appear in the 690-900 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the ring.

C-Cl Stretch: The carbon-chlorine bond stretch typically appears as a medium to strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Aromatic C-H Stretch3000 - 3100Medium to Weak libretexts.org
Aliphatic C-H Stretch2850 - 2960Strong orgchemboulder.com
C=O Stretch (Aromatic Ketone)1685 - 1690Strong, Sharp pressbooks.publibretexts.orgspectroscopyonline.com
Aromatic C=C Stretch1450 - 1600Medium to Weak researchgate.net
C-H Bending (Out-of-Plane)690 - 900Medium to Strong pg.edu.pl
C-Cl Stretch600 - 800Medium to Strong

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. anton-paar.com It relies on changes in the polarizability of a molecule during vibration. While FTIR is excellent for detecting polar functional groups like carbonyls, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as those in aromatic rings.

Key applications for this compound include:

Confirmation of Aromaticity: The symmetric "ring breathing" vibration of the benzene ring gives a particularly strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. acs.org Other aromatic C=C stretching modes also give rise to distinct Raman bands. researchgate.net

Alkyl Chain Analysis: C-C stretching and CH₂/CH₃ deformation modes within the pentyl group can be observed. physicsopenlab.org

Complementary Carbonyl Data: While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. acs.org However, its position can still be determined and compared with IR data. Studies on other ketones have shown that the relative intensities of C=O and C=C bands differ significantly between IR and Raman spectra. cdnsciencepub.com

The combination of FTIR and Raman provides a more complete picture of the vibrational modes. For instance, vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. acs.org

Characteristic Vibrational Modes of Carbonyl and Aromatic Groups

The carbonyl and aromatic groups are the most prominent functional moieties in this compound, and their vibrational modes are highly characteristic.

Carbonyl Group (C=O):

IR: The C=O stretching vibration is one of the most intense and reliable bands in an IR spectrum. spectroscopyonline.com Its position is sensitive to the electronic environment. Conjugation with the aromatic ring delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to ~1690 cm⁻¹ compared to a saturated aliphatic ketone (~1715 cm⁻¹). libretexts.orgorgchemboulder.com

Raman: The C=O stretch is also observable in Raman spectra but is generally less intense than in IR because the change in polarizability during the vibration is less pronounced than the change in dipole moment. ias.ac.in

Aromatic Group (Substituted Benzene Ring):

IR: Aromatic rings display sharp C=C stretching bands of variable intensity between 1450 and 1600 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹. Strong C-H out-of-plane bending bands between 690-900 cm⁻¹ are diagnostic of the substitution pattern.

Raman: Aromatic rings typically produce strong Raman signals. acs.org The symmetric ring stretching mode (breathing mode) near 1000 cm⁻¹ is often very intense. The C=C stretching vibrations are also prominent. This makes Raman spectroscopy particularly useful for analyzing the aromatic part of the molecule.

Table 2: Comparison of Characteristic Vibrational Modes in IR and Raman

Functional GroupVibrational ModeTypical IR ActivityTypical Raman ActivityReference
Carbonyl (C=O)StretchingVery StrongWeak to Medium acs.org
Aromatic RingSymmetric Ring Stretch ("Breathing")Weak or InactiveStrong acs.org
Aromatic RingAsymmetric C=C StretchMediumMedium to Strong researchgate.net
Alkyl C-HStretchingStrongStrong physicsopenlab.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.

The analysis would reveal:

Molecular Geometry: The precise spatial arrangement of all atoms. This includes the planarity of the aromatic ring and the conformation of the pentyl chain.

Bond Lengths and Angles: For example, the C=O bond length, the C-Cl bond length, and the angles around the carbonyl carbon and within the benzene ring can be measured with high precision.

Torsional Angles: The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group would be determined. This angle is influenced by steric hindrance from the ortho-methyl group.

Intermolecular Interactions: The way molecules pack in the crystal lattice is determined by non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···π hydrogen bonds. mdpi.com The presence of the polar carbonyl group and the chlorine atom will significantly influence this packing.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, have been reported for this compound.

Molecular Geometry and Conformation Analysis

A detailed analysis of bond lengths, bond angles, and dihedral angles is contingent on the availability of crystallographic data, which is currently absent from the scientific record.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-stacking)

A discussion of the specific intermolecular interactions present in the crystal lattice of this compound cannot be conducted without a determined crystal structure.

Computational Chemistry and Theoretical Studies on 1 5 Chloro 2 Methylphenyl Pentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest possible energy, known as the ground state geometry. For a flexible molecule like 1-(5-chloro-2-methylphenyl)pentan-1-one, with its rotatable pentanoyl chain, multiple low-energy conformations may exist.

To illustrate, the following table presents typical geometric parameters that would be determined for the most stable conformer of this compound through geometry optimization.

ParameterDescriptionTypical Value Range
C=O Bond LengthThe length of the double bond in the ketone group.1.20 - 1.23 Å
C-Cl Bond LengthThe length of the bond between the carbon atom of the phenyl ring and the chlorine atom.1.73 - 1.75 Å
Phenyl-C(O) Torsion AngleThe dihedral angle defining the rotation of the ketone group relative to the phenyl ring.Varies significantly with conformation
Butyl Chain Torsion AnglesThe dihedral angles within the pentanoyl chain, which determine its overall shape (e.g., extended or folded).Varies significantly with conformation

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. nih.gov Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov

These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The accuracy of these predictions has significantly improved with the development of advanced computational models and can be particularly useful for distinguishing between different isomers or conformers. nih.gov The following table provides an example of how predicted ¹H NMR chemical shifts for this compound would be presented.

ProtonPredicted Chemical Shift (ppm) (Illustrative)
Aromatic Protons7.2 - 7.8
Methylene (B1212753) (α to C=O)2.8 - 3.1
Methylene (β to C=O)1.6 - 1.8
Methylene (γ to C=O)1.3 - 1.5
Terminal Methyl0.9 - 1.1
Phenyl Methyl2.2 - 2.5

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and intermolecular interactions. Key aspects of this analysis include the examination of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for potential electrophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the study of its dynamic behavior over time.

For a molecule with several rotatable bonds, like the pentanoyl chain in this compound, a vast number of conformations are possible. Molecular dynamics (MD) simulations can be used to explore this conformational space. In an MD simulation, the motion of atoms is simulated over a period of time by solving Newton's equations of motion. This provides a trajectory of the molecule's conformations, revealing the accessible shapes and the flexibility of different parts of the molecule. This exploration is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

The data from conformational analysis and molecular dynamics simulations can be combined to create an energetic landscape map. This map plots the potential energy of the molecule as a function of its conformational coordinates (e.g., torsion angles). The valleys on this map represent stable or metastable conformers, while the peaks represent the energy barriers for transitioning between these conformers.

Mapping the energetic landscape of this compound would reveal the relative populations of different conformers at a given temperature and the pathways for conformational change. This information is critical for a complete understanding of the molecule's behavior in different environments.

Reactivity and Mechanistic Predictions

The reactivity of this compound is primarily dictated by the presence of the carbonyl group (C=O) and the substituted aromatic ring. The carbonyl group is polar, with the oxygen atom being more electronegative than the carbon atom, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. numberanalytics.com The chloro and methyl substituents on the benzene (B151609) ring also influence the electronic environment of the molecule, thereby affecting its reactivity. The chloro group, being electron-withdrawing, enhances the electrophilicity of the aromatic ring, while the methyl group is electron-donating.

In the context of chemical reactions involving this compound, the transition state represents the highest energy point along the reaction coordinate. Characterizing this state is crucial for understanding the reaction mechanism and kinetics. For instance, in a nucleophilic addition to the carbonyl carbon, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. masterorganicchemistry.com

Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry and energy of the transition state. mdpi.com For a reaction like the reduction of the ketone using a hydride source (e.g., sodium borohydride), the transition state would feature a partially formed C-H bond and a partially broken B-H bond, with the negative charge delocalizing onto the carbonyl oxygen. The presence of the ortho-methyl group may sterically hinder the approach of the nucleophile, thereby influencing the energy of the transition state.

Elucidating the reaction pathway involves mapping the energetic landscape connecting the reactants, transition states, intermediates, and products. For this compound, several reaction pathways can be theoretically explored.

Nucleophilic Addition: This is a fundamental reaction for ketones. numberanalytics.com A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. masterorganicchemistry.com The reaction pathway can be influenced by the nature of the nucleophile and the solvent.

Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. The mechanism involves the transfer of a hydride ion to the carbonyl carbon. youtube.com

Enolate Formation and Subsequent Reactions: The α-protons (on the carbon adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, such as aldol (B89426) condensations or α-alkylation. nih.gov

Electrophilic Aromatic Substitution: The substituted benzene ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating. The directing effects of the chloro (ortho, para-directing but deactivating) and methyl (ortho, para-directing and activating) groups will determine the position of substitution.

Computational modeling can help in determining the most favorable reaction pathway by comparing the activation energies of the different possible routes.

Physicochemical Property Prediction

Computational tools are widely used to predict the physicochemical properties of molecules, which are crucial for understanding their behavior in various systems.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties. It is calculated based on the summation of surface contributions of polar atoms. For this compound, the primary contribution to the TPSA comes from the oxygen atom of the carbonyl group. A related compound, 3-chloro-1-(5-chloro-2-methylphenyl)propan-1-one, has a computed TPSA of 17.1 Ų. nih.gov It is expected that this compound would have a similar TPSA value, as the main polar feature is the carbonyl group.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical parameter for predicting the absorption and distribution of a compound. A higher LogP value indicates greater lipophilicity. The LogP of a molecule can be computationally estimated. For a similar compound, 1-(5-chloro-2-methylphenoxy)pentan-2-one, the computed XLogP3-AA value is 3.5. scilit.com Given the structural similarities, the LogP for this compound is also expected to be in a similar range, indicating significant lipophilic character due to the hydrocarbon chain and the substituted aromatic ring.

The ability of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its intermolecular interactions.

Hydrogen Bond Donors: These are typically hydrogens attached to electronegative atoms like oxygen or nitrogen. This compound does not possess any such hydrogens and therefore has a hydrogen bond donor count of 0.

Hydrogen Bond Acceptors: These are electronegative atoms with lone pairs of electrons, such as oxygen or nitrogen. The carbonyl oxygen in this compound can act as a hydrogen bond acceptor. Therefore, it has a hydrogen bond acceptor count of 1. nih.gov

These characteristics are important in determining the solubility and binding properties of the molecule.

Retrosynthetic Analysis of 1 5 Chloro 2 Methylphenyl Pentan 1 One

Fundamental Principles of Retrosynthesis

Retrosynthesis is a problem-solving technique that works backward from the desired product to conceivable starting materials. libretexts.orgicj-e.org This process involves a series of imaginary bond-breaking steps, known as disconnections, which correspond to the reverse of known and reliable chemical reactions. pitt.edubhavanscollegedakor.org

Disconnection Approach and Retrosynthetic Arrows

The disconnection approach involves mentally cleaving bonds within the target molecule to simplify its structure. studysmarter.co.ukslideshare.net Each disconnection represents the reverse of a potential synthetic reaction. pitt.edudeanfrancispress.com A special double-lined arrow (⇒) is used to denote a retrosynthetic step, indicating a transformation from the target molecule to its precursors. bhavanscollegedakor.org The goal is to progressively simplify the structure until commercially available or easily synthesized starting materials are identified. libretexts.orgresearchgate.net

Functional Group Interconversion (FGI) Strategies

In many cases, a direct disconnection may not be feasible because it does not correspond to a reliable forward reaction. In such instances, a functional group interconversion (FGI) is employed. numberanalytics.com FGI is the process of converting one functional group into another to enable a subsequent disconnection. pitt.edunumberanalytics.comslideshare.net Common FGI strategies include oxidation, reduction, and substitution reactions. numberanalytics.com For example, an alcohol might be retrosynthetically converted to a ketone to facilitate a carbon-carbon bond disconnection that is not possible from the alcohol itself.

Synthon-Reagent Pair Identification

A disconnection generates idealized fragments called synthons. pitt.edudeanfrancispress.com Synthons are typically ions (cations or anions) that represent the reactive species in the forward synthesis but are often too unstable to be used directly. deanfrancispress.comamazonaws.com Therefore, for each synthon, a corresponding synthetic equivalent, or reagent, must be identified. pitt.edudeanfrancispress.com The synthetic equivalent is a real chemical compound that can be used in the laboratory to perform the function of the idealized synthon. deanfrancispress.com For instance, an acyl cation synthon (R-C+=O) can be sourced from a more stable acyl chloride or ester reagent. amazonaws.com

Disconnection Strategies for Aryl Ketones

Aryl ketones, such as 1-(5-Chloro-2-methylphenyl)pentan-1-one, possess a carbonyl group attached to an aromatic ring. This structural feature offers specific opportunities for disconnection. A key strategy for synthesizing aryl ketones is the Friedel-Crafts acylation, which suggests a disconnection of the carbon-carbon bond between the carbonyl group and the aromatic ring. youtube.comresearchgate.net

Alpha-Carbon Disconnections

An alpha-carbon disconnection involves breaking the bond between the carbonyl carbon and the adjacent carbon atom of the alkyl chain. In the context of this compound, this would involve cleaving the bond between the carbonyl group and the butyl group.

This disconnection leads to two primary synthons:

An acyl cation synthon attached to the substituted phenyl ring.

A butyl anion synthon.

The corresponding synthetic equivalents would be:

An activated derivative of 5-chloro-2-methylbenzoic acid, such as 5-chloro-2-methylbenzoyl chloride.

A butyl organometallic reagent, such as butyllithium (B86547) or a butyl Grignard reagent (butylmagnesium bromide).

The forward reaction would involve the reaction of the organometallic reagent with the acyl derivative.

Beta-Carbon Disconnections

While less common for the direct synthesis of this specific target, beta-carbon disconnections are a valid retrosynthetic strategy for other carbonyl compounds. This approach involves cleaving the bond between the alpha and beta carbons of the alkyl chain. For this compound, this would break the bond between the first and second carbons of the pentanoyl chain. This strategy is often employed in the context of conjugate additions to α,β-unsaturated carbonyl compounds. amazonaws.com

A more logical and common disconnection for aryl ketones is the bond between the carbonyl carbon and the aromatic ring. This disconnection is based on the powerful Friedel-Crafts acylation reaction. youtube.com

This leads to the following synthons:

An acylium ion (pentanoyl cation).

A substituted aromatic anion (5-chloro-2-methylphenyl anion).

However, a more practical set of synthons derived from the same disconnection considers the electrophilic nature of the acyl group and the nucleophilic character of the aromatic ring in a Friedel-Crafts reaction:

An electrophilic acyl synthon.

A nucleophilic 4-chloro-1-methylbenzene synthon.

The corresponding synthetic equivalents for this more viable pathway are:

Pentanoyl chloride or pentanoic anhydride.

4-Chloro-2-methylaniline can be synthesized from 4-chloro-2-nitrotoluene. google.com The aromatic starting material for the Friedel-Crafts reaction would be 4-chlorotoluene (B122035).

The forward synthesis would then be a Friedel-Crafts acylation of 4-chlorotoluene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Retrosynthetic Tree Construction

Following the initial disconnection, a retrosynthetic tree is developed to map out potential synthetic routes from readily available starting materials to the target molecule. libretexts.orglibretexts.org This involves identifying suitable precursors and evaluating different strategic pathways.

Identification of Commercially Available Starting Materials

A key objective of retrosynthesis is to trace a synthetic path back to simple, inexpensive, and commercially available starting materials. gwern.net For the primary synthetic route identified, the required precursors are 2-chlorotoluene (B165313) and a pentanoylating agent, such as pentanoyl chloride or its parent carboxylic acid, pentanoic acid. Both of these are standard industrial chemicals.

Table 1: Commercially Available Starting Materials for the Primary Synthesis

Compound Name Structure Role Commercial Availability
2-Chlorotoluene Aromatic Precursor Readily available
Pentanoyl Chloride Acylating Agent Readily available
Pentanoic Acid Precursor to Acylating Agent Readily available

Evaluation of Alternative Retrosynthetic Pathways

While the Friedel-Crafts acylation of 2-chlorotoluene represents the most direct approach, a thorough analysis considers alternative routes. These alternatives can become important if the primary route fails, gives low yields, or produces inseparable isomers.

One alternative involves a Functional Group Interconversion (FGI) strategy. ias.ac.in This pathway could begin with a different substituted benzene (B151609) derivative, such as 5-chloro-2-methylaniline. google.com This aniline (B41778) could undergo a sequence of reactions, such as a Sandmeyer reaction to introduce a nitrile group, followed by a Grignard reaction to construct the ketone.

Alternative Pathway (FGI): 5-Chloro-2-methylaniline → 5-Chloro-2-methylbenzonitrile (B1295453) → this compound

Another theoretical approach involves the construction of the aromatic ring itself, a strategy known as aryl annulation. nih.gov This is a powerful technique for creating complex, polycyclic aromatic systems but is generally overly complex and unnecessary for a relatively simple target like this compound.

Table 2: Comparison of Retrosynthetic Pathways

Pathway Description Advantages Disadvantages
Primary Pathway Friedel-Crafts acylation of 2-chlorotoluene with pentanoyl chloride. High step economy (potentially one step), uses readily available materials. Potential for regioselectivity issues (formation of isomers), requires stoichiometric Lewis acid. sigmaaldrich.com

The primary Friedel-Crafts pathway is the most strategically sound for this target due to its directness and efficiency. The FGI pathway serves as a viable but more laborious backup.

Strategic Planning for Multi-Step Synthesis

Convergence vs. Linear Synthesis Planning

Synthetic strategies are broadly categorized as either linear or convergent. chemistnotes.com

The Friedel-Crafts synthesis of this compound can be viewed as a simple convergent synthesis. fiveable.me The two key fragments, the aromatic piece (2-chlorotoluene) and the acyl chain (pentanoyl chloride), are prepared or purchased separately and then joined in the final bond-forming step. For a relatively simple molecule, the distinction is less critical, but for complex targets, a convergent approach is almost always superior. pediaa.com

Application of Heuristics in Disconnection Logic

Retrosynthetic planning is guided by a set of heuristics—established principles or rules of thumb—that help chemists make logical and effective disconnections. gwern.net The analysis of this compound illustrates the application of several key heuristics:

Disconnect bonds that can be made by reliable reactions: The disconnection of the C(aryl)-C(acyl) bond is a prime example. It corresponds to the Friedel-Crafts acylation, one of the most reliable methods for forming such bonds. libretexts.orglibretexts.org

Disconnect to maximize simplification: The chosen disconnection cleaves the molecule into two much simpler and commercially available fragments, which is a primary goal of retrosynthesis. icj-e.org

Recognize key structural patterns (retrons): The aryl ketone moiety is a "retron" that strongly suggests a Friedel-Crafts acylation disconnection. amazonaws.com Identifying these patterns is crucial for efficient planning.

Consider regiochemistry and stereochemistry early: The viability of the Friedel-Crafts route was immediately assessed by considering the directing effects of the substituents on the aromatic ring. This foresight prevents pursuing a synthetic route that is doomed to fail on regiochemical grounds. ox.ac.uk

Disconnect to available and inexpensive starting materials: The entire analysis is guided by the goal of arriving at simple, stock precursors like 2-chlorotoluene and pentanoic acid. gwern.net

By applying these logical principles, a chemist can efficiently navigate the complexities of synthesis design, moving from a complex target to a practical and efficient laboratory plan.

Advanced Applications in Organic Synthesis: 1 5 Chloro 2 Methylphenyl Pentan 1 One As a Key Intermediate

Precursor for Complex Organic Molecules

The structure of 1-(5-Chloro-2-methylphenyl)pentan-1-one, featuring a substituted phenyl ring attached to a five-carbon ketone chain, theoretically positions it as a versatile starting material for the synthesis of more complex molecules. The ketone functional group allows for a wide range of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, while the chlorinated and methylated phenyl group offers sites for various cross-coupling reactions.

Building Block in Natural Product Synthesis Analogues

Natural products are a significant source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues—structurally related molecules—is a key strategy for exploring structure-activity relationships (SAR) and optimizing biological activity. nih.govresearchgate.net Intermediates like this compound could theoretically be employed to generate analogues of natural products that contain a substituted aromatic ketone moiety.

However, a thorough review of current scientific literature and chemical databases did not yield specific examples of this compound being used as a building block in the synthesis of natural product analogues.

Intermediate in Total Synthesis of Target Molecules

The total synthesis of a complex target molecule from simple, commercially available precursors is a cornerstone of modern organic chemistry. nih.gov This process often involves the assembly of key fragments or intermediates that are later combined to form the final structure. The title compound could potentially serve as such an intermediate. For instance, the pentanoyl chain could be elaborated, and the substituted phenyl ring could be incorporated into a larger molecular framework.

Despite its potential, there is no specific research documented in peer-reviewed journals or patents describing the use of this compound as an intermediate in the total synthesis of any particular target molecule.

Scaffold for Heterocyclic Compound Construction

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. Aryl ketones are well-established precursors for constructing various heterocyclic systems.

Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a critical class of heterocycles found in numerous pharmaceuticals and agrochemicals. nih.govrsc.org Various synthetic methods exist for their preparation, some of which utilize ketone precursors. For example, in certain annulation strategies, the carbonyl group and an adjacent activated methylene (B1212753) group can react with nitrogen-containing reagents to form the pyridine (B92270) ring.

A comprehensive search of the literature did not uncover any specific synthetic routes to polysubstituted pyridines that utilize this compound as the starting ketone scaffold.

Derivatization to Quinolines and Pyrylium (B1242799) Salts

Quinolines are bicyclic nitrogen heterocycles with significant biological activities. organic-chemistry.orgmdpi.com Classic quinoline (B57606) syntheses, such as the Friedländer synthesis, involve the condensation of an α-methylene ketone with a 2-aminobenzaldehyde (B1207257) or a related derivative. The structure of this compound, with its α-methylene group, makes it a theoretical candidate for such reactions. Pyrylium salts are cationic six-membered oxygen-containing heterocycles used as intermediates in the synthesis of other compounds and as functional materials. Their synthesis often involves the acid-catalyzed condensation of two equivalents of a ketone with a suitable one-carbon component.

No specific examples of the derivatization of this compound to either quinolines or pyrylium salts have been reported in the scientific literature.

Role in Catalyst Development and Ligand Design

The development of novel catalysts and ligands is crucial for advancing chemical synthesis. Ligands, which bind to a central metal atom, can be elaborately designed to control the reactivity and selectivity of catalytic reactions. Molecules with specific steric and electronic properties are often used as the foundation for new ligand structures. While the substituted phenyl ring and ketone functionality of this compound could theoretically be incorporated into a larger ligand framework, there is currently no available research demonstrating its use in catalyst development or ligand design.

Research Findings Summary

The following table summarizes the availability of research data for the specified applications of this compound.

SectionApplication AreaResearch Findings
6.1.1 Building Block in Natural Product Synthesis AnaloguesNo specific examples found in the literature.
6.1.2 Intermediate in Total Synthesis of Target MoleculesNo specific examples found in the literature.
6.2.1 Synthesis of Polysubstituted PyridinesNo specific examples found in the literature.
6.2.2 Derivatization to Quinolines and Pyrylium SaltsNo specific examples found in the literature.
6.3 Role in Catalyst Development and Ligand DesignNo specific examples found in the literature.

Mentioned Compounds

Precursor for Ligands in Asymmetric Catalysis

The transformation of prochiral ketones into chiral molecules is a fundamental strategy in the synthesis of ligands for asymmetric catalysis. The ketone group in this compound serves as a prime site for such modifications.

Hypothetical Transformation to Chiral Ligands:

One potential pathway to a chiral ligand would involve the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved using various established methods, including chiral reducing agents or catalytic hydrogenation with a chiral catalyst. The resulting chiral alcohol can then be converted into a chiral amine through processes like the Mitsunobu reaction followed by hydrolysis of the resulting phthalimide, or via reductive amination. Chiral amines are a well-established class of ligands for a variety of asymmetric transformations. acs.orgnih.gov

The general scheme for this transformation is as follows:

Asymmetric Reduction: The carbonyl group of this compound is reduced to a hydroxyl group, creating a stereogenic center. This reaction can be catalyzed by enzymes or chiral metal complexes to yield a high enantiomeric excess of one enantiomer.

Conversion to Amine: The resulting chiral alcohol can be converted into a chiral amine. This amine can then be further functionalized to create bidentate or tridentate ligands. These ligands can coordinate with transition metals to form catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.gov

Structural Modification for Catalytic Activity

The catalytic activity of a metal complex is highly dependent on the steric and electronic properties of its ligands. The structure of this compound offers multiple avenues for modification to fine-tune the performance of a potential catalyst.

The chloro and methyl groups on the phenyl ring influence the electronic nature of the aromatic system and can provide steric bulk. These features can be crucial in controlling the stereoselectivity of a catalytic reaction. For instance, the position of these substituents can direct the approach of a substrate to the metal center, favoring the formation of one enantiomer over the other.

Further modifications could involve the introduction of other functional groups onto the aromatic ring or the aliphatic chain. These modifications can impact the ligand's solubility, stability, and its binding affinity to the metal center, all of which are critical factors for an effective catalyst.

Material Science Applications of Derivatives

The development of new materials with specific properties is a driving force in material science. Aromatic ketones and their derivatives are known precursors to high-performance polymers and specialty chemicals.

Precursors for Polymer Additives

Aromatic ketones are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. acs.org Polymers such as Polyetheretherketone (PEEK) and other Polyaryletherketones (PAEKs) are used in demanding environments, including aerospace, medical implants, and chemical processing equipment.

While direct polymerization of this compound is not a standard route to these polymers, its derivatives could potentially serve as valuable additives. For example, after suitable modification, derivatives of this compound could be incorporated into polymer matrices to enhance properties such as flame retardancy, UV stability, or to act as plasticizers. The presence of the chloro- and methyl- groups could be advantageous in tailoring the miscibility and interaction of the additive with the host polymer.

Synthesis of Specialty Chemicals

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. These can include pharmaceuticals, agrochemicals, and electronic chemicals.

The structure of this compound makes it a potential intermediate in the synthesis of various specialty chemicals. For instance, the ketone functionality can undergo a variety of reactions, such as the Willgerodt-Kindler reaction to form an amide, or it can be a building block in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The chloro-substituted phenyl ring is a common feature in many pharmaceuticals and agrochemicals, suggesting that derivatives of this compound could exhibit interesting biological activities. A related compound, 1-(2-Hydroxy-5-methylphenyl)pentan-1-one, is listed as an impurity of Amylmetacresol, a known antiseptic. cleanchemlab.com This connection, although indirect, highlights the potential relevance of this structural class in a pharmaceutical context.

Q & A

Basic: What are the optimal synthetic routes for 1-(5-Chloro-2-methylphenyl)pentan-1-one?

Answer:
The compound can be synthesized via Friedel-Crafts acylation, analogous to methods used for structurally similar aryl ketones. A typical approach involves reacting 5-chloro-2-methylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations include:

  • Catalyst stoichiometry : A 1:1 molar ratio of substrate to catalyst maximizes acylation efficiency.
  • Solvent choice : Dichloromethane or nitrobenzene is preferred for their ability to stabilize the acylium ion.
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions like polyacylation.
    Purification involves aqueous workup (to remove excess catalyst) followed by column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization (~60–75%) requires careful control of reaction time (4–6 hr) .

Advanced: How do steric and electronic effects influence substitution reactions at the chloro-substituted position?

Answer:
The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Steric hindrance from the adjacent methyl group (2-position) and electron-withdrawing effects of the ketone group direct reactivity:

  • Steric effects : The methyl group reduces accessibility to the ortho position, favoring substitution at the para position relative to the ketone.
  • Electronic effects : The electron-withdrawing ketone activates the ring toward SNAr, but the methyl group provides slight electron donation, modulating reaction rates.
    For example, treatment with NaOCH₃ in DMSO at 120°C replaces chlorine with methoxy in ~50% yield. Computational studies (DFT at B3LYP/6-31G*) predict transition state stabilization via resonance interactions between the ketone and leaving group .

Analytical: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : The methyl group (2-position) appears as a singlet at δ 2.35–2.40 ppm. The pentanone chain shows a triplet for the α-CH₂ (δ 2.85–2.90 ppm) and a multiplet for the β-CH₂ (δ 1.60–1.70 ppm).
    • ¹³C NMR : The carbonyl carbon resonates at δ 205–210 ppm, while the aromatic carbons (Cl-substituted) appear at δ 125–135 ppm .
  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for structure refinement. Key parameters:
    • Space group: Typically P2₁/c for similar aryl ketones.
    • Hydrogen bonding: The ketone oxygen forms weak C–H···O interactions (2.5–3.0 Å), influencing crystal packing .

Mechanistic: What are the oxidation pathways for this compound, and how do reaction conditions affect product distribution?

Answer:
Oxidation with KMnO₄ in acidic conditions cleaves the pentanone chain to yield 5-chloro-2-methylbenzoic acid as the major product. Competing pathways include:

  • α-Hydroxylation : In basic conditions (CrO₃/H₂SO₄), the α-carbon is hydroxylated, forming a diastereomeric mixture (dr ~1:1).
  • Over-oxidation : Prolonged reaction times (>12 hr) lead to decarboxylation, generating CO₂ and a truncated aryl derivative.
    GC-MS analysis (e.g., HP-5 column) monitors intermediates, while kinetic studies suggest a rate-limiting step involving hydride transfer to the oxidizing agent .

Biological: What in vitro models are suitable for studying the enzyme inhibition potential of this compound?

Answer:
While direct biological data are limited, structural analogs (e.g., cathinones) suggest relevance in cytochrome P450 (CYP) inhibition studies:

  • CYP2D6 assay : Incubate with human liver microsomes and probe substrates (dextromethorphan). Measure metabolite formation via LC-MS/MS.
  • Dose-response curves : IC₅₀ values are determined using 8–10 concentrations (0.1–100 μM). Competitive inhibition is indicated by a linear Dixon plot.
    Positive controls (quinidine for CYP2D6) and negative controls (solvent-only) validate assay conditions. Pre-incubation (30 min) with NADPH assesses time-dependent inhibition .

Data Contradictions: How can researchers resolve discrepancies in reported reaction yields for Friedel-Crafts syntheses?

Answer:
Yield variations (40–75%) arise from:

  • Substrate purity : Impurities in 5-chloro-2-methylbenzene (e.g., moisture) deactivate AlCl₃. Purity should be verified via GC-FID (>98%).
  • Workup protocols : Incomplete removal of AlCl₃ leads to hydrolysis side products. A recommended stepwise workup includes:
    • Quenching with ice-cold HCl (1M).
    • Extraction with CH₂Cl₂ (3×).
    • Drying (MgSO₄) and solvent evaporation under reduced pressure.
      Replication studies under controlled conditions (e.g., inert atmosphere) minimize variability. Statistical analysis (ANOVA) identifies significant factors (e.g., temperature, catalyst loading) .

Computational: Which quantum mechanical methods predict the compound’s UV-Vis absorption spectrum?

Answer:
TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) simulate electronic transitions:

  • Key transitions : π→π* (aromatic ring) at ~260 nm and n→π* (ketone) at ~310 nm.
  • Solvent effects : Include a polarizable continuum model (PCM) for acetonitrile, shifting peaks by +5–10 nm.
    Experimental validation uses a UV-Vis spectrophotometer (scan range 200–400 nm). Molar absorptivity (ε) is calculated via Beer-Lambert law (ε ≈ 5000–6000 M⁻¹cm⁻¹ at λ_max) .

Advanced Crystallography: How is twinning addressed in X-ray diffraction studies of this compound?

Answer:
Twinned crystals (common in monoclinic systems) are refined using SHELXL’s TWIN/BASF commands:

  • Twin law identification : HKLF 5 data format tests possible twin laws (e.g., 0k0 or h00).
  • Basf refinement : The batch scale factor (BASF) optimizes the twin fraction, typically <0.3 for minor twinning.
    For severe cases (twin fraction >0.4), data from multiple crystals are merged. R₁ values <5% indicate acceptable refinement .

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)
Friedel-CraftsAlCl₃CH₂Cl₂6595
Grignard AcylationMgTHF4588
Microwave-AssistedFeCl₃Toluene7097

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.